molecular formula C15H22ClN B13738525 1,2,3,3a,8,8a-Hexahydro-1-methyl-3a-propylindeno(2,1-b)pyrrole hydrochloride CAS No. 32940-43-5

1,2,3,3a,8,8a-Hexahydro-1-methyl-3a-propylindeno(2,1-b)pyrrole hydrochloride

Cat. No.: B13738525
CAS No.: 32940-43-5
M. Wt: 251.79 g/mol
InChI Key: WBUHHCXLPAPXSY-UHFFFAOYSA-N
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Description

1,2,3,3a,8,8a-Hexahydro-1-methyl-3a-propylindeno(2,1-b)pyrrole hydrochloride is a complex organic compound with the molecular formula C15H21N.

Preparation Methods

The synthesis of 1,2,3,3a,8,8a-Hexahydro-1-methyl-3a-propylindeno(2,1-b)pyrrole hydrochloride involves several steps:

Chemical Reactions Analysis

1,2,3,3a,8,8a-Hexahydro-1-methyl-3a-propylindeno(2,1-b)pyrrole hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

1,2,3,3a,8,8a-Hexahydro-1-methyl-3a-propylindeno(2,1-b)pyrrole hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,3a,8,8a-Hexahydro-1-methyl-3a-propylindeno(2,1-b)pyrrole hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.

    Pathways Involved: It can modulate various biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

1,2,3,3a,8,8a-Hexahydro-1-methyl-3a-propylindeno(2,1-b)pyrrole hydrochloride can be compared with other similar compounds:

Properties

CAS No.

32940-43-5

Molecular Formula

C15H22ClN

Molecular Weight

251.79 g/mol

IUPAC Name

3-methyl-8b-propyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-3-ium;chloride

InChI

InChI=1S/C15H21N.ClH/c1-3-8-15-9-10-16(2)14(15)11-12-6-4-5-7-13(12)15;/h4-7,14H,3,8-11H2,1-2H3;1H

InChI Key

WBUHHCXLPAPXSY-UHFFFAOYSA-N

Canonical SMILES

CCCC12CC[NH+](C1CC3=CC=CC=C23)C.[Cl-]

Origin of Product

United States

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